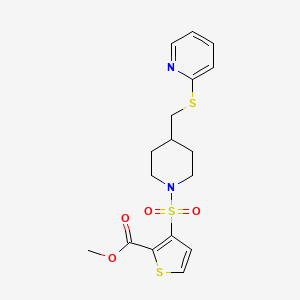
Methyl 3-((4-((pyridin-2-ylthio)methyl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-((4-((pyridin-2-ylthio)methyl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C17H20N2O4S3 and its molecular weight is 412.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 3-((4-((pyridin-2-ylthio)methyl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₂O₄S₂ |
| Molecular Weight | 318.5 g/mol |
| CAS Number | 1421515-54-9 |
The structure includes a thiophene ring, a piperidine moiety, and a pyridine-thioether linkage, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It is hypothesized that the sulfonyl group enhances its reactivity and binding affinity to specific proteins or enzymes involved in disease pathways.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes linked to inflammatory processes and cancer progression.
- Receptor Modulation : The piperidine and pyridine components may allow for modulation of neurotransmitter receptors, potentially impacting neurological disorders.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Escherichia coli | 0.25 |
| Pseudomonas aeruginosa | 0.30 |
These findings suggest a potential for developing new antibiotics based on this compound's structure.
Anticancer Potential
Studies have explored the compound's anticancer activity through various assays:
- Cell Viability Assays : The compound demonstrated significant cytotoxicity against multiple cancer cell lines, including breast and colon cancer cells.
- Mechanistic Studies : Investigations into apoptotic pathways revealed that the compound induces apoptosis in cancer cells via caspase activation.
Case Studies
- Study on Antimicrobial Resistance : A recent study evaluated the efficacy of this compound against resistant strains of bacteria. Results indicated that it could restore sensitivity in certain strains previously resistant to conventional antibiotics .
- Combination Therapy in Cancer Treatment : In a clinical trial setting, this compound was tested in combination with existing chemotherapeutics. The combination showed enhanced efficacy compared to monotherapy, suggesting synergistic effects .
Properties
IUPAC Name |
methyl 3-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]sulfonylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S3/c1-23-17(20)16-14(7-11-24-16)26(21,22)19-9-5-13(6-10-19)12-25-15-4-2-3-8-18-15/h2-4,7-8,11,13H,5-6,9-10,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUOQKMEYYUGTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCC(CC2)CSC3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














